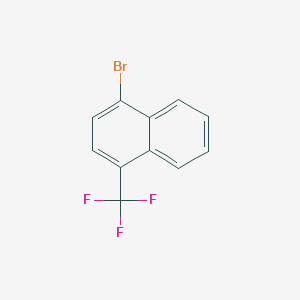![molecular formula C12H21NO3Si2 B11844413 3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 36972-82-4](/img/structure/B11844413.png)
3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C12H21NO3Si2 . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a trimethylsilyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the reaction of 3-pyridinecarboxylic acid with trimethylsilyl chloride in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can participate in various binding interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester include other pyridinecarboxylic acid derivatives and trimethylsilyl esters. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Pyridine-2-carboxylic acid: Similar in structure but lacks the trimethylsilyl ester group.
Trimethylsilyl benzoate: Contains a benzoic acid moiety instead of a pyridine ring.
The uniqueness of this compound lies in its combination of a pyridine ring and trimethylsilyl ester group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
36972-82-4 |
|---|---|
Molecular Formula |
C12H21NO3Si2 |
Molecular Weight |
283.47 g/mol |
IUPAC Name |
trimethylsilyl 6-trimethylsilyloxypyridine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3Si2/c1-17(2,3)15-11-8-7-10(9-13-11)12(14)16-18(4,5)6/h7-9H,1-6H3 |
InChI Key |
PKMMPWFEAYNEKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=C(C=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


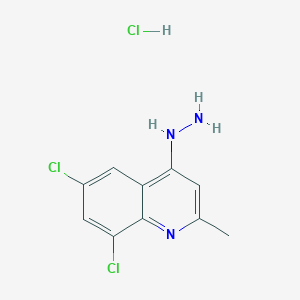
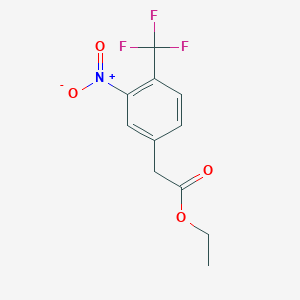
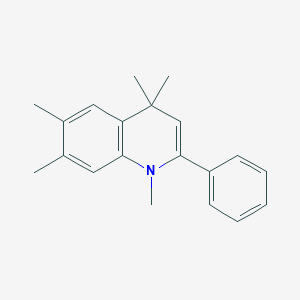
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
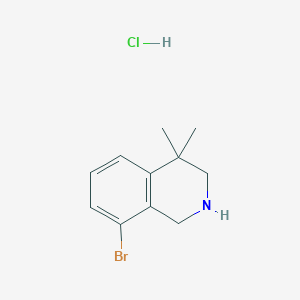
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
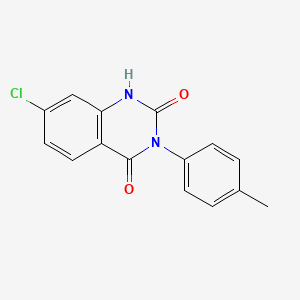
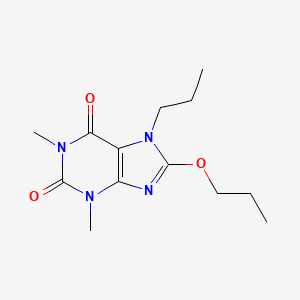
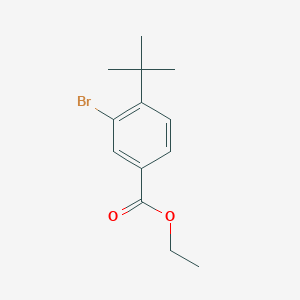
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

